molecular formula C11H16N2O2 B3097620 Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate CAS No. 131436-66-3

Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate

Cat. No.: B3097620
CAS No.: 131436-66-3
M. Wt: 208.26 g/mol
InChI Key: ZRSMDZNEESALEL-UHFFFAOYSA-N
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Description

Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is a chemical compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring attached to an ethyl ester group through an amino propanoate linkage.

Biochemical Analysis

Cellular Effects

Preliminary studies suggest that it may have anti-cancer activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45

Molecular Mechanism

It’s known that the benzene ring in the compound is twisted with respect to the pyridine ring This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The process is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves precise control of reaction conditions, including temperature, pressure, and solvent composition, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is unique due to its specific structural arrangement, which allows it to interact with a wide range of molecular targets

Properties

IUPAC Name

ethyl 3-(pyridin-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-8-12-9-10-5-3-4-7-13-10/h3-5,7,12H,2,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSMDZNEESALEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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